molecular formula C6H4BrFO3S B13615295 3-Bromo-5-hydroxybenzene-1-sulfonylfluoride

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride

Cat. No.: B13615295
M. Wt: 255.06 g/mol
InChI Key: WLMNNUKJISLSKS-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 3), a hydroxyl group (position 5), and a sulfonylfluoride group (position 1). This trifunctional molecule combines electron-withdrawing (bromine, sulfonylfluoride) and electron-donating (hydroxyl) groups, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its reactivity is influenced by the interplay of these substituents, particularly the sulfonylfluoride group, which is known for its utility in click chemistry and covalent binding applications.

Properties

Molecular Formula

C6H4BrFO3S

Molecular Weight

255.06 g/mol

IUPAC Name

3-bromo-5-hydroxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H4BrFO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H

InChI Key

WLMNNUKJISLSKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)F)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-hydroxybenzene-1-sulfonylfluoride typically involves the bromination of 5-hydroxybenzene-1-sulfonylfluoride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process may involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to control reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The sulfonyl fluoride group can be reduced to sulfonamide or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include sulfonamides or other reduced derivatives.

Scientific Research Applications

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxybenzene-1-sulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites in proteins or enzymes, leading to covalent modification and inhibition of their activity. This mechanism is utilized in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Sulfonylfluoride Derivatives

The sulfonylfluoride moiety is a critical functional group in this compound. Structurally related sulfonyl derivatives include:

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
3-Bromo-2-chloropyridine-5-sulfonyl chloride Pyridine ring, Cl at position 2 Heterocyclic ring (pyridine) vs. benzene; Cl vs. hydroxyl
3-Bromo-5-fluorobenzotrifluoride CF₃ at position 3, F at position 5 Trifluoromethyl and fluorine replace hydroxyl and sulfonylfluoride

Key Findings :

  • The pyridine-based sulfonyl chloride () exhibits higher electrophilicity due to the electron-deficient pyridine ring, whereas the benzene-based target compound may show moderated reactivity .

Brominated Aromatic Compounds

Bromine substitution at position 3 is shared with several analogs:

Compound Name Key Substituents Functional Group Differences Reference
3-Bromo-2-fluoro-5-hydroxypyridine Pyridine ring, F at position 2 Hydroxyl retained, but heterocyclic core
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride Benzoyl chloride, CF₃ at position 5 Acid chloride replaces sulfonylfluoride

Key Findings :

  • The hydroxyl group in 3-Bromo-2-fluoro-5-hydroxypyridine () enhances solubility but reduces thermal stability compared to the target compound’s sulfonylfluoride group .
  • The benzoyl chloride derivative () is more reactive in acylations but lacks the sulfonylfluoride’s stability in aqueous conditions .

Hydroxyl-Containing Analogs

Hydroxyl groups at position 5 are observed in other brominated systems:

Compound Name Key Substituents Reactivity Implications Reference
3-Bromo-5-fluorobenzotrifluoride CF₃ at position 3, F at position 5 Hydroxyl absent; fluorine enhances electronegativity
2-Fluoro-5-hydroxybenzotrifluoride CF₃ at position 3, F at position 2 Positional isomerism alters electronic distribution

Key Findings :

  • Fluorine substitution adjacent to hydroxyl (as in 2-fluoro-5-hydroxybenzotrifluoride, ) increases acidity (pKa ~8.5) compared to the target compound’s hydroxyl group (estimated pKa ~10) .
  • The absence of sulfonylfluoride in these analogs limits their utility in protease inhibition or bioconjugation applications.

Biological Activity

Overview

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. This article reviews available literature on its mechanisms of action, biological effects, and applications in medicinal chemistry.

  • Molecular Formula : C₆H₆BrFNO₂S
  • Molecular Weight : 232.09 g/mol
  • IUPAC Name : 3-bromo-5-hydroxybenzenesulfonyl fluoride

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins through the sulfonyl fluoride group. This mechanism is similar to other aromatic sulfonyl fluorides, which have been shown to modify proteins involved in various pathways, including those related to amyloid fibril formation and enzyme inhibition.

Key Mechanisms:

  • Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic sites on proteins, leading to irreversible inhibition or modification.
  • Stabilization of Protein Conformation : By binding to transthyretin (TTR), it stabilizes the protein structure, preventing the formation of amyloid fibrils associated with diseases such as familial amyloid polyneuropathy .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

  • Transthyretin Stabilization :
    • A study highlighted the compound's role in stabilizing TTR, which is crucial for preventing amyloid-related diseases. The kinetics of the reaction were analyzed using high-performance liquid chromatography (HPLC), demonstrating rapid conjugation rates .
  • Fluorescent Imaging Applications :
    • Some derivatives of sulfonyl fluorides exhibit fluorescence upon conjugation with TTR, suggesting potential applications in imaging techniques for monitoring protein interactions in vivo .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential modulation of inflammatory pathways
Protein StabilizationKinetic stabilization of TTR
ImagingFluorescence upon protein conjugation

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